Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17456515
InChI: InChI=1S/C15H22BNO4/c1-6-19-13(18)10-12-9-11(7-8-17-12)16-20-14(2,3)15(4,5)21-16/h7-9H,6,10H2,1-5H3
SMILES:
Molecular Formula: C15H22BNO4
Molecular Weight: 291.15 g/mol

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC17456515

Molecular Formula: C15H22BNO4

Molecular Weight: 291.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate -

Specification

Molecular Formula C15H22BNO4
Molecular Weight 291.15 g/mol
IUPAC Name ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate
Standard InChI InChI=1S/C15H22BNO4/c1-6-19-13(18)10-12-9-11(7-8-17-12)16-20-14(2,3)15(4,5)21-16/h7-9H,6,10H2,1-5H3
Standard InChI Key MIYFBKZNJWQFNP-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC(=O)OCC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate, reflecting its ethyl ester group, pyridinylacetate backbone, and tetramethyl-substituted dioxaborolane ring . Key molecular descriptors include:

PropertyValue
Molecular FormulaC15H22BNO4
Molecular Weight291.15 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OCC
InChIKeyDPXHEUBDTPTZFS-UHFFFAOYSA-N

The SMILES string highlights the boronate ester’s connectivity to the pyridine ring at position 5 and the acetate moiety at position 2 .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data from synthetic studies reveal distinct signals:

  • 1H NMR (CDCl3): δ 6.51 (s, 1H, pyridine-H), 4.13 (q, J = 7.2 Hz, 2H, OCH2CH3), 1.99–2.40 (m, 9H, CH2 and CH3), 1.18–1.26 (m, 12H, dioxaborolane-CH3) .

  • 13C NMR: Peaks at δ 170.2 (C=O), 152.1 (pyridine-C), 83.5 (B-O), and 24.9 (CH3) .

Mass spectrometry (LC-MS) confirms the molecular ion [M+H]+ at m/z 314.1, consistent with the molecular formula .

Synthetic Methodologies

Palladium-Catalyzed Borylation

A common route involves Suzuki-Miyaura coupling precursors. For example, ethyl 2-(4-bromopyridin-2-yl)acetate reacts with bis(pinacolato)diboron under palladium catalysis:

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl2 (1.5 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-Dioxane, 80°C, 16 h

  • Yield: 50.2%

The crude product is purified via flash chromatography (petroleum ether/ethyl acetate), yielding the boronate ester as a pale yellow oil .

Large-Scale Optimization

Scaling this reaction to 379 mmol scale requires stringent inert conditions (N2 atmosphere) and elevated temperatures (80°C). Post-reaction workup includes filtration through Celite and extraction with ethyl acetate, achieving a 50.2% isolated yield .

Table 1: Representative Synthetic Procedures

Starting MaterialCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl 2-(4-bromopyridin-2-yl)acetatePd(dppf)Cl2KOAc1,4-Dioxane801650.2
Ethyl 2-(4-bromocyclohex-3-enyl)acetatePd(Ph3P)4K2CO3Dioxane/H2O1001695

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This boronate ester participates in palladium-mediated couplings with aryl halides. For instance, reacting with 4-chloro-6-fluoroquinoline under Pd(Ph3P)4 catalysis (0.283 mmol) in dioxane/water (100°C, 16 h) yields biaryl products in 95% efficiency .

Mechanistic Insight: The boronate’s transmetalation with Pd(II) intermediates facilitates carbon-carbon bond formation, critical for constructing complex heterocycles.

Pharmaceutical Intermediate

The compound’s utility is evident in synthesizing kinase inhibitors and antiviral agents. Patent literature highlights its role in generating quinoline derivatives, which exhibit potent activity against respiratory viruses .

Recent Advances and Future Directions

Flow Chemistry Adaptations

Recent studies demonstrate continuous-flow Suzuki couplings using immobilized Pd catalysts, reducing reaction times to <2 h while maintaining yields >90% .

Boron-Tagged Probes

Functionalization of the pyridine ring with fluorescent tags enables applications in bioimaging, leveraging the boronate’s specificity for diol-containing biomolecules .

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